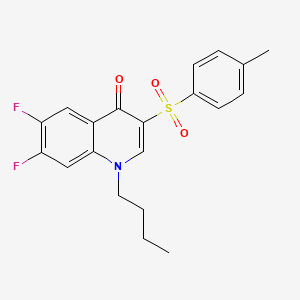

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

1-Butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a butyl group at position 1, difluoro substituents at positions 6 and 7, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. This compound (CAS: 899348-48-2) is structurally distinct due to the combination of its electron-withdrawing sulfonyl group and lipophilic butyl chain, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

1-butyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2NO3S/c1-3-4-9-23-12-19(27(25,26)14-7-5-13(2)6-8-14)20(24)15-10-16(21)17(22)11-18(15)23/h5-8,10-12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAYSMIHHZJQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, fluorinating agents, and sulfonylating agents. The synthetic route may involve the following steps:

Fluorination: Introduction of fluorine atoms into the quinoline core using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Butylation: Addition of a butyl group to the quinoline core through alkylation reactions using butyl halides or butyl Grignard reagents.

Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides or sulfonic acids in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, acetic acid, room temperature.

Reduction: NaBH4 or LiAlH4, ethanol or tetrahydrofuran (THF), reflux.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is in cancer research. Studies have shown that derivatives of 1,4-dihydroquinoline exhibit significant antitumor activity. For instance:

- Case Study: A derivative of this compound was tested in vitro against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxicity against breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 3.8 | Inhibition of cell proliferation |

This data suggests that compounds similar to 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one could be promising candidates for further development as anticancer agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens.

- Case Study: In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 12 µg/mL and 15 µg/mL respectively.

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 12 | Moderate |

| Escherichia coli | 15 | Moderate |

These findings highlight the potential use of this compound in developing new antimicrobial therapies.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes.

- Case Study: The inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, was evaluated. The compound demonstrated an IC50 value of 100 nM.

| Enzyme | IC50 (nM) | Potential Application |

|---|---|---|

| Acetylcholinesterase | 100 | Alzheimer's treatment |

This suggests that it may have therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be contextualized by comparing it to three classes of analogs: (1) derivatives with varying substituents at position 3, (2) compounds with different alkyl chains at position 1, and (3) positional isomers of the sulfonyl group.

Substituent Variability at Position 3

The 4-methylbenzenesulfonyl group at position 3 distinguishes this compound from analogs bearing aroyl or naphthoyl substituents. For example:

- 3-(Naphthalene-1-carbonyl)-1-butyl-1,4-dihydroquinolin-4-one (80): Exhibits a naphthoyl group instead of a sulfonyl substituent.

- 3-(4-Methoxybenzoyl)-1-butyl-1,4-dihydroquinolin-4-one (93): Features a methoxy-substituted aroyl group, which introduces electron-donating effects. This contrasts with the electron-withdrawing sulfonyl group, likely altering electronic distribution and reactivity .

Key Insight : Sulfonyl groups (as in the target compound) are stronger electron-withdrawing groups than aroyl or methoxybenzoyl substituents, which may stabilize negative charge distribution and influence intermolecular interactions in crystalline or biological environments .

Alkyl Chain Length at Position 1

The butyl chain at position 1 can be compared to shorter (propyl) or longer (pentyl) alkyl chains:

- 1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (94): A longer pentyl chain increases molecular weight (MW: 350 g/mol) and lipophilicity, which may enhance tissue retention but reduce aqueous solubility .

Key Insight : The butyl chain in the target compound balances lipophilicity and steric bulk, optimizing pharmacokinetic properties relative to shorter or longer chains .

Positional Isomerism of the Sulfonyl Group

The para-methyl substitution on the benzenesulfonyl group (4-methylbenzenesulfonyl) contrasts with meta-methyl (3-methylbenzenesulfonyl) analogs:

Key Insight : The para-methyl configuration in the target compound minimizes steric interference, preserving the sulfonyl group’s ability to participate in hydrogen bonding or electrostatic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formulas.

Table 2: Substituent Effects on Key Properties

| Substituent Type | Electronic Effect | Solubility Trend | Potential Biological Impact |

|---|---|---|---|

| 4-Methylbenzenesulfonyl | Strong electron-withdrawing | Moderate (polar group) | Enhanced protein binding via H-bonding |

| Naphthalene-1-carbonyl | Mild electron-withdrawing | Low (aromatic bulk) | Improved π-π stacking, reduced solubility |

| 4-Methoxybenzoyl | Electron-donating | High (polar methoxy) | Reduced metabolic stability |

Biological Activity

1-Butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is C18H20F2N2O3S, and it has a molecular weight of 394.43 g/mol. The compound features a quinoline backbone with difluoro and sulfonyl substituents, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H20F2N2O3S |

| Molecular Weight | 394.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds similar to 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydroquinoline can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, a study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism by which 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exerts its effects may involve inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: In Vivo Efficacy

A notable case study involved the administration of a similar quinoline compound in a murine model of cancer. The treatment resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High | |

| Anticancer | Moderate to High | |

| Apoptosis Induction | Yes |

The biological activity of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymatic targets involved in bacterial metabolism or cancer cell signaling.

- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.